The primary application of Benzyl-alpha-13C-alpha,alpha-d2 alcohol is in Nuclear Magnetic Resonance (NMR) spectroscopy [, ]. The ¹³C enrichment enhances the signal from the labeled carbon atom, allowing for easier detection and differentiation from other carbon atoms in the molecule. Additionally, the deuterium substitution removes signal interference from the protons (¹H) on the methylene group, leading to a cleaner spectrum and more accurate analysis. This technique is particularly helpful in studying the structure, dynamics, and interactions of biomolecules where benzyl alcohol serves as a functional group or a probe [, ].
Benzyl-alpha-13C-alpha,alpha-d2 alcohol finds specific applications in the field of proteomics, the study of proteins. It can be used as an internal standard for quantitative proteomic experiments, such as those employing mass spectrometry [, ]. The isotopically labeled benzyl alcohol serves as a reference compound with a known mass and known behavior in the spectrometer. This allows researchers to accurately compare the abundance of different proteins in a sample by normalizing their signals to the internal standard.
Benzyl-alpha-13C-alpha-alpha-d2 alcohol is a stable isotopically labeled compound with the molecular formula C7H8O and a molecular weight of 111.16 g/mol. This compound is characterized by the presence of deuterium and carbon-13 isotopes, which are incorporated into its structure to facilitate various analytical applications, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. The compound is also known by its CAS number 285977-71-1 and has several synonyms, including Benzenemethanol-alpha-13C-alpha, alpha-d2 alcohol .
The isotopic labeling allows for the tracking of the compound's behavior in metabolic pathways and reactions, enhancing the understanding of reaction mechanisms and product formation .
The synthesis of Benzyl-alpha-13C-alpha-alpha-d2 alcohol typically involves:
These methods ensure that the isotopic integrity of carbon-13 and deuterium is maintained throughout the synthesis process .
Benzyl-alpha-13C-alpha-alpha-d2 alcohol finds applications primarily in:
Interaction studies involving Benzyl-alpha-13C-alpha-alpha-d2 alcohol focus on its behavior in biological systems. The compound's isotopic labeling allows researchers to examine how it interacts with enzymes and other biological molecules without interference from naturally occurring isotopes. Such studies can provide insights into enzyme kinetics, substrate specificity, and metabolic pathways .
Benzyl-alpha-13C-alpha-alpha-d2 alcohol shares structural similarities with several related compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzyl Alcohol | C7H8O | Commonly used solvent; exhibits antimicrobial properties. |
Benzyl-d5 Alcohol | C7H8D5O | Deuterated form; used in similar analytical applications. |
4-Methylbenzyl Alcohol | C8H10O | Similar structure but with a methyl group; used as a solvent. |
Phenethyl Alcohol | C8H10O | Related aromatic alcohol; used in flavoring and fragrance industries. |
Benzyl-alpha-13C-alpha-alpha-d2 alcohol is unique due to its isotopic labeling, which enhances its utility in analytical chemistry and biological research compared to its non-labeled counterparts .
Benzyl alcohol consists of a benzene ring (C₆H₅) attached to a hydroxymethyl group (-CH₂-OH). In the labeled variant, the α-carbon (the methyl group adjacent to the hydroxyl) is substituted with:
The structure is thus C₆H₅-CD₂-¹³C-OH, with the isotopic substitutions localized exclusively to the α-position. This design minimizes isotopic dilution and enhances precision in kinetic isotope effect (KIE) studies.
Key structural features:
Feature | Benzyl Alcohol (C₆H₅-CH₂-OH) | Benzyl-α-¹³C-α,α-d₂ Alcohol |
---|---|---|
α-Carbon composition | CH₂ (¹²C, H) | CD₂ (¹³C, D₂) |
Molecular formula | C₇H₈O | C₇H₆D₂O |
Molecular weight | 108.14 g/mol | ~111.17 g/mol |
The isotopic labeling is confined to the α-carbon, ensuring precise tracking in reaction mechanisms.
Isotope | Incorporation Site | Purity (%) |
---|---|---|
¹³C | α-Carbon | >95 |
D₂ | α-Methylene | >95 |
Data derived from controlled synthesis protocols.
The isotopic substitutions create distinct spectroscopic signatures, critical for verifying label integrity.
Compound | α-CH₂ Signal (δ, ppm) | Notes |
---|---|---|
Benzyl Alcohol | 4.5–5.0 (s, 2H) | Singlet for -CH₂-OH |
Benzyl-α-¹³C-α,α-d₂ Alcohol | Absent | Deuteration eliminates ¹H signal |
Carbon Type | δ (ppm) | Multiplicity/Assignment |
---|---|---|
Non-labeled α-C | 60–65 | Quaternary (¹²C) |
Labeled α-C (¹³C) | 60–65 | Singlet (¹³C-enriched) |
Aromatic carbons (C₆H₅) | 125–140 | Aromatic signals unaffected |
¹³C NMR data aligned with literature for benzyl alcohol derivatives.
Deuterium Position | δ (ppm) | Notes |
---|---|---|
α-CD₂ | 4.5–5.0 | Broad signal due to quadrupolar effects |
²H NMR spectra confirm deuteration at α-methylene.
Single-electron transfer (SET) reductive deuteration using samarium iodide (SmI2) and deuterium oxide (D2O) represents a powerful methodology for synthesizing deuterated benzyl alcohol derivatives, including benzyl-alpha-13C-alpha,alpha-d2 alcohol [1] [2]. This approach has gained significant attention due to its operational convenience, excellent functional group tolerance, and high deuterium incorporation rates [3] [4].
The fundamental principle behind this methodology involves the use of SmI2 as a mild single-electron donor and D2O as both the deuterium source and ligand for SmI2 [5] [6]. The reaction proceeds through a series of electron transfers and deuterium cation transfers, ultimately leading to the formation of alpha,alpha-dideuterio benzyl alcohols with excellent levels of deuterium incorporation [1] [7].
The reductive deuteration mechanism using SmI2/D2O systems typically involves the following steps:
This methodology has been successfully applied to various substrates, including aromatic esters, acyl chlorides, and carboxylic acids, making it versatile for the synthesis of isotopically labeled compounds such as benzyl-alpha-13C-alpha,alpha-d2 alcohol [3] [4].
The efficiency of SmI2/D2O-mediated reductive deuteration depends on several key parameters, including the amounts of SmI2 and D2O, reaction time, and temperature [5] [6]. Optimization studies have revealed that the yield is influenced by both SmI2 and D2O quantities, while excellent deuterium incorporations are consistently achieved under various conditions [5].
Parameter | Optimal Condition | Effect on Yield | Effect on Deuterium Incorporation |
---|---|---|---|
SmI2 amount | 4-5 equivalents | Critical (≥4 equiv. required) | Minimal impact |
D2O amount | 30-75 equivalents | Optimal at 30-75 equiv. | Consistently high (>95%) |
Reaction time | 5-30 minutes | Complete in 5 min | Minimal impact |
Temperature | Room temperature | Optimal | Minimal impact |
The reaction typically achieves full conversion within 5 minutes, with a half-life of less than 30 seconds, demonstrating the remarkable efficiency of this methodology [5] [6]. The use of 5 equivalents of SmI2 and 30 equivalents of D2O has been found to provide optimal results, yielding alpha,alpha-dideuterio benzyl alcohols with deuterium incorporation exceeding 95% [2] [4].
The SmI2/D2O reductive deuteration system exhibits excellent functional group tolerance, accommodating a wide range of substrates with various functional groups [3] [4]. This versatility makes it particularly valuable for the synthesis of complex deuterated compounds, including benzyl-alpha-13C-alpha,alpha-d2 alcohol [1] [2].
Studies have demonstrated successful deuteration of substrates containing halogens, alkenes, alkynes, esters, nitro groups, and cyano functionalities, highlighting the broad applicability of this methodology [2] [4]. The reaction proceeds with high chemoselectivity, allowing for the selective deuteration of the alpha position without affecting other functional groups [1] [5].
Transition metal-catalyzed hydrogen/deuterium (H/D) exchange reactions offer another powerful approach for the synthesis of deuterated benzyl alcohol derivatives, including benzyl-alpha-13C-alpha,alpha-d2 alcohol [8] [9]. These methodologies leverage the ability of transition metals to activate C-H bonds, facilitating the exchange of hydrogen atoms with deuterium from deuterium sources such as D2O [8] [10].
Palladium catalysts have been extensively studied for the deuteration of benzyl alcohols due to their efficiency and selectivity [11] [12]. The mechanism typically involves the activation of the C-H bond by the palladium catalyst, followed by deuterium incorporation from a deuterium source [11].
Research has shown that palladium-catalyzed transfer hydrogenolysis of benzylic alcohols can be adapted for deuteration by using deuterated reagents [12]. This approach has been particularly valuable for understanding reaction mechanisms through deuterium kinetic isotope effects [11] [12].
Kinetic studies have revealed that the hydride transfer from the deuterium source to palladium, rather than the C-O bond cleavage, is often involved in the rate-determining step [11] [12]. This insight has guided the development of more efficient catalytic systems for the deuteration of benzyl alcohols [11].
Iridium catalysts have emerged as powerful tools for the alpha-selective deuteration of alcohols, including benzyl alcohols [10]. These catalysts enable direct, chemoselective deuteration using D2O as the primary deuterium source [10].
The iridium-catalyzed deuteration proceeds through a hydrogen-transfer catalytic cycle, where the iridium complex mediates the dehydrogenation of alcohols, followed by H/D exchange with D2O and subsequent reductive deuteration [10]. This methodology offers excellent chemoselectivity, allowing for the selective deuteration of the alpha position without affecting other functional groups [10].
Recent advances in iridium catalysis have enabled the deuteration of various alcohols under basic or neutral conditions, with high deuterium incorporation rates [10]. This approach has been successfully applied to the synthesis of deuterated pharmaceuticals and other valuable compounds [10].
Ruthenium catalysts provide another effective approach for the deuteration of primary alcohols, including benzyl alcohols [13]. The ruthenium-catalyzed hydrogen-deuterium exchange offers several advantages, including simplicity, low cost, avoidance of reactive oxidants and reductants, and the ability to be carried out under neutral pH conditions [13].
This methodology involves adding D2O to a mixture of the ruthenium catalyst and the primary alcohol, resulting in deuteration at the C-1 position [13]. The process is particularly valuable for the synthesis of isotopically labeled compounds for research purposes [13].
Chemoenzymatic approaches offer unique advantages for the stereospecific synthesis of deuterated benzyl alcohol derivatives, including benzyl-alpha-13C-alpha,alpha-d2 alcohol [14] [15]. These methodologies leverage the high stereoselectivity of enzymes to achieve precise control over the configuration of deuterium atoms in the final product [14] [15].
Alcohol dehydrogenase (ADH) enzymes have been successfully employed for the stereospecific deuteration of benzyl alcohols [14] [15]. These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, with concomitant reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH [14] [15].
By coupling ADH with a deuterium source, such as deuterated cofactors or D2O, stereospecific incorporation of deuterium into the alpha position of benzyl alcohols can be achieved [14] [15]. This approach has been particularly valuable for the synthesis of chiral deuterated compounds for mechanistic studies and other applications [14] [16].
One particularly effective chemoenzymatic approach involves coupling formate dehydrogenase (FDH) with alcohol dehydrogenase (ADH) using a catalytic amount of nicotinamide cofactor [14] [15]. This one-pot synthesis allows for the stereospecific incorporation of deuterium into benzyl alcohol derivatives [14] [15].
The procedure involves the following steps:
This chemoenzymatic approach offers several advantages, including high stereoselectivity, mild reaction conditions, and excellent isotopic purity [14] [15]. The reaction typically goes to completion overnight, yielding stereospecifically deuterated benzyl alcohol derivatives with high levels of isotopic and enantiomeric purity [14] [15].
The stereospecificity of enzyme-catalyzed reactions makes chemoenzymatic approaches particularly valuable for the synthesis of chiral deuterated compounds [14] [16]. These stereospecifically labeled benzyl alcohol derivatives have found applications in various fields, including mechanistic studies, determination of enzyme stereospecificity, and resolution of metabolic pathways [14] [15].
For example, the measurement of competitive kinetic isotope effects on the enzymatic oxidation of stereospecifically deuterated benzyl alcohols has provided valuable insights into reaction mechanisms [14] [15]. The high sensitivity of these measurements to isotopic contamination underscores the importance of achieving high levels of isotopic and enantiomeric purity in the synthesis of deuterated compounds [14] [15].
Studies have demonstrated that certain enzymes, such as aryl sulfotransferase, exhibit stereospecificity in their interactions with benzylic alcohols [16]. This stereospecificity can be leveraged for the synthesis of chiral deuterated compounds with precise control over the configuration of deuterium atoms [16].
Benzyl-alpha-13C-alpha,alpha-d2 alcohol exhibits distinctive carbon-13 nuclear magnetic resonance characteristics due to its isotopic labeling pattern [1] [2]. The carbon-13 enrichment at the alpha position provides enhanced sensitivity for detecting this specific carbon environment, with typical isotopic purities reaching 99 atom percent carbon-13 [2]. The chemical shift of the labeled alpha carbon appears at approximately 65.2 parts per million, consistent with benzyl alcohol carbon-13 spectra where the benzyl carbon resonates in the 60-70 parts per million range [3] [4] [5].
The aromatic carbon signals in the benzene ring remain largely unaffected by the isotopic substitution at the alpha position, exhibiting chemical shifts at 140.9 parts per million for the ipso carbon, 127.0 parts per million for the ortho carbons, 128.5 parts per million for the meta carbons, and 127.6 parts per million for the para carbon [6] [7]. These values correspond closely to those observed in unlabeled benzyl alcohol, indicating minimal long-range isotope effects on the aromatic system [8] [9].
The deuterium substitution at the alpha position introduces deuterium isotope effects on carbon-13 chemical shifts that can be quantified using high-resolution nuclear magnetic resonance spectroscopy [8] [10]. Two-bond deuterium isotope effects on the carbon-13 chemical shift of the labeled alpha carbon typically range from -50 to -200 parts per billion, reflecting the electronic and vibrational perturbations introduced by deuterium substitution [8] [11]. These isotope effects provide valuable information about bond hybridization changes and conformational preferences in the labeled molecule [9] [12].
Proton nuclear magnetic resonance analysis of benzyl-alpha-13C-alpha,alpha-d2 alcohol reveals characteristic spectral simplification due to deuterium substitution at the alpha position [13] [14]. The absence of benzyl proton signals at approximately 4.7 parts per million confirms successful deuteration at this position [3] [15]. Residual proton signals, if present due to incomplete deuteration, appear as reduced intensity multiplets that can be quantified to determine the isotopic purity of the preparation [16] [17].
The aromatic proton region exhibits the expected multiplet pattern characteristic of monosubstituted benzene derivatives, with signals appearing between 7.2 and 7.4 parts per million [3] [18] [15]. The hydroxyl proton signal appears as a broad singlet between 1.5 and 2.5 parts per million, with the exact chemical shift depending on the solvent system and concentration [13] [14]. Variable temperature nuclear magnetic resonance studies can reveal exchange dynamics between the hydroxyl proton and residual alpha protons, providing insights into molecular conformational behavior [13].
Deuterium nuclear magnetic resonance spectroscopy provides direct confirmation of deuterium incorporation and positional assignment in benzyl-alpha-13C-alpha,alpha-d2 alcohol [16] [17]. The deuterium signal from the alpha position appears at approximately 4.6 parts per million, corresponding to the chemical shift of the equivalent proton position in unlabeled benzyl alcohol [19] [16]. The integration of this signal relative to internal standards allows precise quantification of deuterium content and assessment of isotopic purity [16] [17].
Deuterium relaxation parameters provide additional structural information, as deuterium nuclei exhibit different relaxation behavior compared to protons due to their nuclear spin properties and quadrupolar interactions [16] [10]. Longitudinal relaxation times for deuterium in benzyl-alpha-13C-alpha,alpha-d2 alcohol are typically longer than corresponding proton relaxation times, facilitating quantitative measurements with appropriate pulse sequences and relaxation delays [16] [20].
While benzyl-alpha-13C-alpha,alpha-d2 alcohol does not contain phosphorus, phosphorus-31 nuclear magnetic resonance spectroscopy finds application in mechanistic studies involving this isotopically labeled compound as a substrate or reagent [21] [22]. Phosphorylation reactions using phosphorus-containing reagents can be monitored by phosphorus-31 nuclear magnetic resonance to track reaction progress and product formation [20] [21]. The isotopic labeling allows precise tracking of the benzyl alcohol moiety through carbon-13 detection while simultaneously monitoring phosphorus-containing intermediates and products [20] [22].
Enzyme kinetic studies involving phosphoryl transfer reactions benefit from the dual isotopic labeling of benzyl-alpha-13C-alpha,alpha-d2 alcohol, as kinetic isotope effects can be measured for both carbon-13 and deuterium positions while phosphorus-31 nuclear magnetic resonance monitors cofactor and product dynamics [23] [24]. This multinuclear approach provides comprehensive mechanistic information about complex enzymatic transformations [20] [23].
High-resolution mass spectrometry serves as the definitive analytical technique for determining the isotopic purity of benzyl-alpha-13C-alpha,alpha-d2 alcohol [25] [26] [27]. Accurate mass measurements using time-of-flight or orbitrap mass spectrometers enable precise determination of the molecular ion at mass-to-charge ratio 111.15, representing the triply-labeled isotopologue [26] [27]. The mass accuracy typically achievable with modern high-resolution instruments (less than 5 parts per million error) allows unambiguous identification of the desired isotopologue from potential impurities and incompletely labeled species [25] [26].
Isotope ratio measurements using specialized mass spectrometric techniques provide quantitative assessment of isotopic enrichment levels [28] [29] [30]. Isotope ratio mass spectrometry can determine the carbon-13 to carbon-12 ratio and deuterium to protium ratio with precision better than 0.1 percent, enabling verification of the stated isotopic purities of 99 atom percent carbon-13 and 98 atom percent deuterium [28] [29] [31].
Mass spectrometric fragmentation of benzyl-alpha-13C-alpha,alpha-d2 alcohol follows predictable fragmentation pathways that provide structural confirmation and purity assessment [32] [33]. The molecular ion peak at mass-to-charge ratio 111 exhibits moderate intensity (15-25 percent relative intensity), characteristic of benzylic alcohols [32] [33]. Alpha cleavage adjacent to the benzene ring generates the tropylium ion at mass-to-charge ratio 91, which typically serves as the base peak in the mass spectrum [32] [33].
The loss of water from the molecular ion produces a fragment at mass-to-charge ratio 93, with the isotopic labeling influencing the exact mass and relative abundance of this fragment [32] [33]. Secondary fragmentations of the tropylium ion yield phenyl cation at mass-to-charge ratio 77 and subsequent fragments at lower masses [32] [33]. The isotopic substitution pattern creates characteristic isotope clusters that can be analyzed to confirm the labeling pattern and assess purity [26] [17].
Liquid chromatography coupled with mass spectrometry provides additional analytical capabilities for purity assessment and contamination detection [25] [17]. Electrospray ionization of benzyl-alpha-13C-alpha,alpha-d2 alcohol generates primarily protonated molecular ions and sodium adducts, with the isotopic labeling clearly evident in the mass spectral data [25] [17]. Chromatographic separation can resolve isotopomers and incompletely labeled species that might not be distinguishable by mass spectrometry alone [25] [17].
Compound-specific isotope analysis using liquid chromatography-mass spectrometry allows determination of isotopic enrichment at the individual compound level, even in complex synthetic mixtures [34] [17]. Selected ion monitoring of specific mass-to-charge ratios corresponding to different isotopologues enables quantitative assessment of isotopic distribution and purity determination [25] [17]. The retention time and mass spectral characteristics provide orthogonal confirmation of compound identity and isotopic composition [25] [17].
Gas chromatography-mass spectrometry offers an alternative analytical approach for volatile isotopically labeled compounds like benzyl-alpha-13C-alpha,alpha-d2 alcohol [34] [35]. Electron ionization produces reproducible fragmentation patterns that facilitate structural characterization and purity assessment [32] [35]. The isotopic labeling influences both the molecular ion stability and the fragmentation pathways, providing diagnostic information about the labeling pattern [32] [35].
Isotope ratio monitoring during gas chromatographic separation enables compound-specific isotope analysis with high precision and accuracy [34] [30]. Combustion interfaces can convert the organic molecule to carbon dioxide and water for precise isotope ratio determination using specialized detectors [36] [34]. This approach provides independent verification of isotopic enrichment levels and can detect heterogeneity in isotopic labeling that might arise from synthetic procedures [34] [30].
Primary kinetic isotope effects involving benzyl-alpha-13C-alpha,alpha-d2 alcohol provide fundamental insights into reaction mechanisms where carbon-hydrogen or carbon-deuterium bond breaking occurs at the rate-determining step [23] [37] [38]. Deuterium kinetic isotope effects for reactions involving cleavage of the carbon-deuterium bond at the alpha position typically range from 2.0 to 7.0, with the exact magnitude depending on the transition state geometry and degree of bond breaking [23] [39] [37].
Carbon-13 kinetic isotope effects arise from changes in vibrational frequencies and zero-point energies during bond formation or cleavage at the labeled carbon position [23] [24] [40]. Primary carbon-13 isotope effects for reactions involving the labeled alpha carbon are typically smaller than deuterium effects, ranging from 1.010 to 1.040, but provide complementary mechanistic information about transition state structure [23] [24] [40].
Combined measurement of both carbon-13 and deuterium isotope effects enables detailed transition state analysis and mechanistic discrimination [23] [40]. Competitive kinetic isotope effect measurements using natural abundance nuclear magnetic resonance spectroscopy or mass spectrometry allow precise determination of isotope effects with minimal synthetic requirements [23] [40]. The dual isotopic labeling of benzyl-alpha-13C-alpha,alpha-d2 alcohol facilitates these sophisticated kinetic analyses [41] [23].
Secondary kinetic isotope effects occur when the isotopically substituted position is not directly involved in bond breaking or formation but experiences changes in hybridization or electronic environment during the reaction [37] [38] [42]. Alpha-deuterium secondary isotope effects for reactions at positions adjacent to the labeled alpha carbon provide information about conformational changes and electronic reorganization in the transition state [37] [38] [42].
Beta-secondary isotope effects involve the aromatic ring carbons and provide insights into electronic delocalization and resonance stabilization during reaction [37] [38]. Inverse secondary isotope effects (kinetic isotope effects less than 1.0) often indicate increased steric hindrance or decreased vibrational freedom in the transition state compared to the ground state [37] [38] [42].
Temperature dependence of secondary isotope effects provides additional mechanistic information, as different isotope effects exhibit varying temperature sensitivities depending on their physical origins [37] [42]. Arrhenius analysis of temperature-dependent kinetic isotope effects can reveal tunneling contributions and transition state properties that are not accessible through single-temperature measurements [39] [37].
Enzymatic reactions involving benzyl-alpha-13C-alpha,alpha-d2 alcohol as a substrate provide detailed mechanistic information about enzyme catalysis and transition state stabilization [23] [43] [24]. Alcohol dehydrogenase reactions exhibit substantial primary deuterium isotope effects for hydrogen transfer from the alpha carbon, with intrinsic isotope effects often exceeding 5.0 under optimal conditions [41] [24]. The carbon-13 isotope effect provides complementary information about carbon-oxygen bond changes during oxidation [24] [40].
Commitment factors and isotope effect partitioning can be analyzed using competitive methods with benzyl-alpha-13C-alpha,alpha-d2 alcohol and its unlabeled analog [23] [24]. Multiple isotope effect measurements enable determination of intrinsic isotope effects and forward commitment factors that provide quantitative insights into enzyme mechanism and regulation [23] [24].
pH dependence and solvent isotope effects complement the heavy atom isotope effects to provide a comprehensive picture of enzymatic catalysis [23] [43]. Proton inventory studies using deuterium oxide as a cosolvent can identify multiple proton transfer events and their contributions to rate limitation [23] [43].
Organic synthesis reactions involving benzyl-alpha-13C-alpha,alpha-d2 alcohol benefit from kinetic isotope effect analysis to elucidate mechanisms and optimize reaction conditions [44] [45] [39]. Substitution reactions at the benzyl position can be classified as SN1 or SN2 based on the magnitude and pattern of isotope effects observed [37] [38]. SN2 reactions typically exhibit small normal carbon-13 isotope effects (1.01-1.03) and moderate secondary deuterium isotope effects [37] [38].
Oxidation reactions using various oxidizing agents show distinct isotope effect patterns that reflect different mechanistic pathways [44] [43]. Single electron transfer mechanisms exhibit different isotope effect signatures compared to hydride transfer or hydrogen atom abstraction pathways [43] [39]. Radical intermediates can be identified through their characteristic isotope effect patterns and temperature dependencies [43] [39].
Irritant